N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
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Overview
Description
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit the activity of fibroblast growth factor receptors 1, 2, and 3. These receptors play crucial roles in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development .
Preparation Methods
The synthesis of AZD4547 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AZD4547 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD4547 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of fibroblast growth factor receptors in various biological processes. In biology, it helps researchers understand the signaling pathways involved in cell growth and differentiation. In medicine, AZD4547 is being investigated for its potential to treat various cancers, including lung, breast, and ovarian cancers. Its ability to inhibit fibroblast growth factor receptor signaling makes it a promising candidate for targeted cancer therapy .
Mechanism of Action
The mechanism of action of AZD4547 involves the inhibition of fibroblast growth factor receptor tyrosine kinases. By binding to the ATP-binding site of these receptors, AZD4547 prevents their activation and subsequent signaling. This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration. As a result, AZD4547 can effectively inhibit the growth of fibroblast growth factor receptor-dependent tumors .
Comparison with Similar Compounds
AZD4547 is unique in its high selectivity for fibroblast growth factor receptors 1, 2, and 3, compared to other similar compounds. Other fibroblast growth factor receptor inhibitors, such as BGJ398 and PD173074, also target these receptors but may have different selectivity profiles and off-target effects. For example, BGJ398 is known to inhibit fibroblast growth factor receptor 4 in addition to fibroblast growth factor receptors 1, 2, and 3, while PD173074 has broader kinase inhibition activity. The high selectivity of AZD4547 for fibroblast growth factor receptors 1, 2, and 3 makes it a valuable tool for studying fibroblast growth factor receptor signaling and a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C26H37N5O3 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C26H37N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-12,14,17-18,21,25,27,29-30H,5,8,13,15-16H2,1-4H3,(H,28,32)/t17-,18+,21?,25? |
InChI Key |
BLCDDAPQBCFNFR-WJARWMRMSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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